molecular formula C11H14O4 B592914 2-Methyl-4-isobutyrylphloroglucinol CAS No. 69480-03-1

2-Methyl-4-isobutyrylphloroglucinol

Cat. No.: B592914
CAS No.: 69480-03-1
M. Wt: 210.229
InChI Key: VZGICEILONCHRY-UHFFFAOYSA-N
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Description

2-Methyl-4-isobutyrylphloroglucinol is a natural product that belongs to the family of phloroglucinols. It is found in various plants, including Hypericum perforatum, Eucalyptus globulus, and Pelargonium sidoides. This compound is primarily used for research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-isobutyrylphloroglucinol involves the introduction of an isobutyryl group at the C4 position of the phloroglucinol nucleus. The synthetic route typically includes the following steps:

    Formation of Phloroglucinol Core: The phloroglucinol core is synthesized from malonyl-CoA units through a series of enzymatic reactions.

    Introduction of Isobutyryl Group: The isobutyryl group is introduced using isobutyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-isobutyrylphloroglucinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

2-Methyl-4-isobutyrylphloroglucinol has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various derivatives.

    Biology: Studied for its biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Phloroglucinol: The parent compound with similar biological activities.

    Pseudoaspidinol: A phloroglucinol derivative with anticancer properties.

    Flavaspidic Acid: Another derivative with anti-inflammatory effects

Uniqueness

2-Methyl-4-isobutyrylphloroglucinol is unique due to the presence of the isobutyryl group, which enhances its biological activity and specificity compared to other phloroglucinol derivatives .

Biological Activity

2-Methyl-4-isobutyrylphloroglucinol (MIBP) is a derivative of phloroglucinol, a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of MIBP, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MIBP features an isobutyryl group at the C4 position of the phloroglucinol nucleus, which enhances its biological activity compared to other derivatives. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H14O4
  • CAS Number : 69480-03-1

MIBP exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : MIBP has been shown to inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. This inhibition is often linked to the modulation of cell cycle regulators and apoptosis pathways .
  • Induction of Apoptosis : The compound induces apoptosis in a concentration-dependent manner, activating caspases and promoting mitochondrial dysfunction, which are critical events in programmed cell death .
  • Anti-inflammatory Effects : MIBP also demonstrates anti-inflammatory properties by inhibiting nitric oxide (NO) production in activated microglial cells, which may have implications for neuroinflammatory conditions .

Biological Activity Data

Activity Effect Cell Line/Model Reference
AnticancerInhibition of proliferationMCF-7 (breast cancer)
ApoptosisInduction via caspase activationVarious cancer cell lines
Anti-inflammatoryInhibition of NO productionBV2 microglial cells

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the effects of MIBP on MCF-7 cells, revealing significant alterations in gene expression related to cell cycle regulation and apoptosis. The findings indicated that MIBP effectively reduced cell viability and induced apoptotic markers such as cleaved PARP and caspase-3 activation .
  • Anti-inflammatory Mechanisms : Research demonstrated that MIBP inhibited lipopolysaccharide (LPS)-induced NO production in BV2 microglial cells. This suggests that MIBP may serve as a potential therapeutic agent for treating neuroinflammatory diseases by modulating inflammatory responses .
  • Comparative Studies : When compared to other phloroglucinol derivatives, MIBP showed enhanced potency in both anticancer and anti-inflammatory assays. This uniqueness is attributed to the presence of the isobutyryl group, which increases its binding affinity to biological targets .

Properties

IUPAC Name

2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGICEILONCHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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